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molecular formula C10H12ClN3O2 B040364 1-(2-Chloro-4-nitrophenyl)piperazine CAS No. 114878-60-3

1-(2-Chloro-4-nitrophenyl)piperazine

Cat. No. B040364
M. Wt: 241.67 g/mol
InChI Key: JNUWBYPJOBSXDN-UHFFFAOYSA-N
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Patent
US04797401

Procedure details

3,4-Dichloronitrobenzene (10 g), piperazine (30 g) and dioxan (10 ml) were stirred for 4 hours under gentle reflux (internal temp. 120°-130°). The mixture was then cooled and water (50 ml) was added; the desired product crystallized out and was filtered off, washed with water and dried: yield of the compound 11.32 g. A small portion (0.6 g) was recrystallized from petroleum b.p. 60°-80°/ethyl acetate, yielding the product, (0.36 g), m.p. 100°-102°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1Cl.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.O1CCOCC1>O>[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1[N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
30 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux (internal temp. 120°-130°)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
CUSTOM
Type
CUSTOM
Details
the desired product crystallized out and
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A small portion (0.6 g) was recrystallized from petroleum b.p. 60°-80°/ethyl acetate
CUSTOM
Type
CUSTOM
Details
yielding the product, (0.36 g), m.p. 100°-102°

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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